molecular formula C13H22N2O2 B1491263 Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone CAS No. 2097991-33-6

Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone

Cat. No. B1491263
CAS RN: 2097991-33-6
M. Wt: 238.33 g/mol
InChI Key: SBTNOCFVSWWNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone is a compound that has been studied for its potential as a therapeutic agent in various medical conditions. It is a cyclic peptide derivative of azetidine-3-carboxylic acid. This compound has been extensively studied for its pharmacological and therapeutic properties.

Mechanism of Action

Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone has been studied for its potential to modulate a variety of cellular processes. In cancer research, the compound has been studied for its potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, the compound has been studied for its potential to reduce insulin resistance by modulating the activity of glucose transporters. In neurological research, the compound has been studied for its potential to reduce inflammation and improve cognitive function by modulating the activity of neurotransmitters.
Biochemical and Physiological Effects
Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone has been studied for its potential to modulate a variety of biochemical and physiological processes. In cancer research, the compound has been studied for its potential to inhibit the growth of cancer cells by modulating cell cycle progression, apoptosis, and angiogenesis. In diabetes research, the compound has been studied for its potential to reduce insulin resistance by modulating the activity of glucose transporters and insulin receptors. In neurological research, the compound has been studied for its potential to reduce inflammation and improve cognitive function by modulating the activity of neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone in laboratory experiments include its availability, its low cost, and its stability. The compound is commercially available and can be synthesized in the laboratory. The compound is relatively stable and can be stored for extended periods of time. The main limitation of using azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone in laboratory experiments is its solubility. The compound is not very soluble in water and must be dissolved in organic solvents.

Future Directions

The potential of azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone as a therapeutic agent has yet to be fully explored. Future research should focus on elucidating the mechanisms of action of the compound in various medical conditions. Additionally, further research should focus on optimizing the synthesis of the compound and improving its solubility in order to facilitate its use in laboratory experiments. Finally, further research should focus on developing formulations of the compound that can be administered orally or topically in order to improve its therapeutic potential.

Scientific Research Applications

Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone has been studied for its potential as a therapeutic agent in a variety of medical conditions, including cancer, diabetes, and neurological disorders. In cancer research, the compound has been studied for its potential to inhibit the growth of cancer cells. In diabetes research, the compound has been studied for its potential to reduce insulin resistance. In neurological research, the compound has been studied for its potential to reduce inflammation and improve cognitive function.

properties

IUPAC Name

azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-12(11-8-14-9-11)15-6-3-5-13(10-15)4-1-2-7-17-13/h11,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTNOCFVSWWNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCCN(C2)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone
Reactant of Route 2
Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone
Reactant of Route 3
Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone
Reactant of Route 4
Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone
Reactant of Route 5
Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone
Reactant of Route 6
Reactant of Route 6
Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone

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